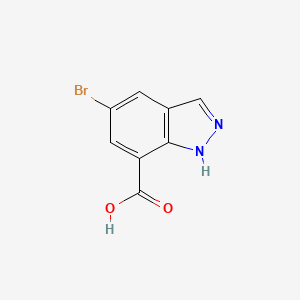![molecular formula C11H17FN2O B1527828 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol CAS No. 1182922-91-3](/img/structure/B1527828.png)
2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol
Vue d'ensemble
Description
2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C11H17FN2O and its molecular weight is 212.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis Methods
One study discusses the use of 2-aminobenzyl alcohol (a related compound) in palladium-catalyzed modified Friedländer quinoline synthesis. This method demonstrates the reactivity of 2-aminobenzyl alcohols with ketones to produce quinolines, showcasing a potential pathway for synthesizing complex aromatic compounds using similar structural motifs (Cho & Ren, 2007).
Receptor Research
Another research focus is on receptor differentiation, where modifications of a related structure, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to alter sympathomimetic activity. This differentiation suggests the molecule's utility in studying β-receptor subtypes, providing a foundation for developing targeted therapies (Lands, Ludueña, & Buzzo, 1967).
Synthesis of Enantiopure Compounds
Research into the synthesis of enantiopure syn-beta-amino alcohols presents a method for achieving high stereoselectivity in producing compounds with similar backbones. This synthesis route is crucial for developing pharmaceuticals where the chirality of molecules can significantly impact their biological activity (Andrés et al., 1996).
Enantioselective Catalysis
Studies also include the development of chiral aminophenolate zinc complexes for catalysis in the ring-opening polymerization of lactides. This application highlights the importance of such compounds in polymer science, where the synthesis of biodegradable plastics requires precise catalytic methods (Lu et al., 2019).
Antibacterial Applications
A study on the antibacterial activities of a related Schiff base synthesized from 4-fluorobenzaldehyde and ethanolamine demonstrates the compound's effectiveness against various bacteria. This finding suggests potential applications in developing new antimicrobial agents (Huang & Tian, 2004).
Propriétés
IUPAC Name |
2-[(2-amino-5-fluorophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGCZKGCOVEZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


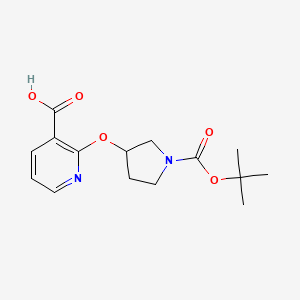



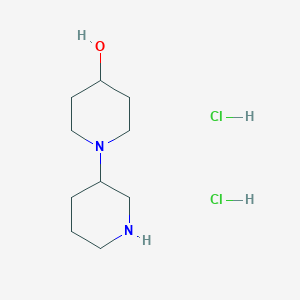
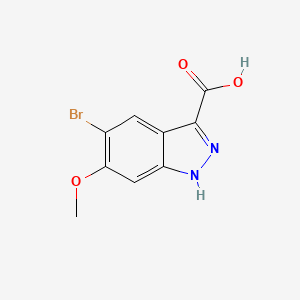

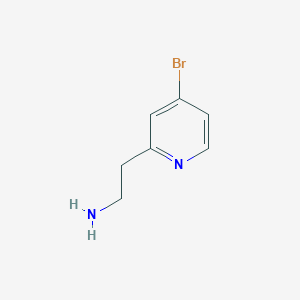
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)



